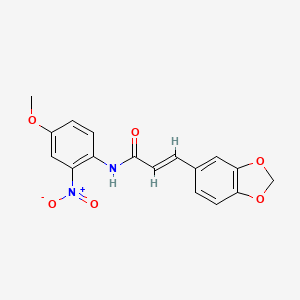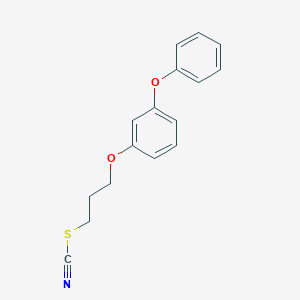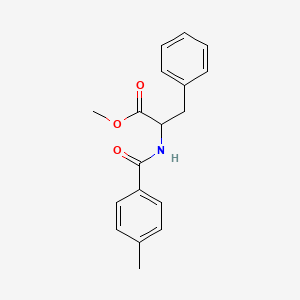
3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the acrylamide family and has a unique chemical structure that makes it a promising candidate for drug development and research.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide is complex and multifaceted. This compound has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, this compound has been shown to modulate the activity of various receptors, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide are diverse and depend on the specific molecular target it interacts with. This compound has been reported to have anti-inflammatory, anticancer, and neuroprotective effects in various in vitro and in vivo studies. Additionally, it has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development and research. Additionally, this compound has been shown to have a high affinity for various molecular targets, which makes it a useful tool in biochemical and pharmacological research.
The limitations of using 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in in vivo studies.
Future Directions
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One potential area of research is the development of this compound as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, this compound could be used as a tool in biochemical and pharmacological research to investigate the mechanism of action of various enzymes and receptors.
Another potential area of research is the modification of the chemical structure of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide to improve its solubility and pharmacokinetic properties. This could make it a more effective drug candidate and research tool.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a promising compound with diverse applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in drug development and research.
Scientific Research Applications
The scientific research application of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide is vast and diverse. This compound has been studied extensively for its potential use as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool in biochemical and pharmacological research to investigate the mechanism of action of various enzymes and receptors.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-12-4-5-13(14(9-12)19(21)22)18-17(20)7-3-11-2-6-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H,18,20)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWCNDAOKXAJB-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)
![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)


![1-[3-(4-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B3847213.png)
![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)



![4-[4-(2-chlorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847244.png)
![2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3847247.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)